Boc-Gln(Xan)-OH
Overview
Description
Boc-Gln(Xan)-OH, also known as N-tert-butoxycarbonyl-L-glutamine xanthenyl ester, is a derivative of L-glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group and the xanthenyl ester makes it a valuable intermediate in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln(Xan)-OH typically involves the protection of the amino group of L-glutamine with a Boc group, followed by the esterification of the carboxyl group with xanthenyl. The process can be summarized as follows:
Protection of the Amino Group: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-glutamine.
Esterification: Boc-L-glutamine is then reacted with xanthenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Boc-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The xanthenyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: this compound can be used in peptide coupling reactions with other amino acids or peptides in the presence of coupling agents like DCC or HBTU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-glutamine.
Hydrolysis: Boc-L-glutamine.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
Boc-Gln(Xan)-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of peptide-based probes and inhibitors used in biological studies.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-Gln(Xan)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthenyl ester facilitates the coupling of the carboxyl group with other amino acids or peptides. This allows for the selective formation of peptide bonds and the synthesis of complex peptide structures.
Comparison with Similar Compounds
Boc-Gln(Xan)-OH can be compared with other similar compounds such as:
Boc-Gln-ONp: N-tert-butoxycarbonyl-L-glutamine 4-nitrophenyl ester, which is another protected glutamine derivative used in peptide synthesis.
Boc-Gln-OSu: N-tert-butoxycarbonyl-L-glutamine N-hydroxysuccinimide ester, which is also used in peptide coupling reactions.
Uniqueness
This compound is unique due to the presence of the xanthenyl ester, which provides distinct reactivity and stability compared to other esters like 4-nitrophenyl or N-hydroxysuccinimide esters. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIDGIJEPOSLL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579120 | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55260-24-7 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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